molecular formula C8H8FNO5S B1422536 (4-Methoxy-3-nitrophenyl)methanesulfonyl fluoride CAS No. 1251924-42-1

(4-Methoxy-3-nitrophenyl)methanesulfonyl fluoride

Cat. No. B1422536
CAS RN: 1251924-42-1
M. Wt: 249.22 g/mol
InChI Key: VNLNWBAJFFMVEM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“(4-Methoxy-3-nitrophenyl)methanesulfonyl fluoride” is a chemical compound with the molecular formula C8H8FNO5S . It has a molecular weight of 249.22 . This compound is used for research purposes .


Molecular Structure Analysis

The molecular structure of “(4-Methoxy-3-nitrophenyl)methanesulfonyl fluoride” is represented by the formula C8H8FNO5S . This indicates that the molecule is composed of 8 carbon atoms, 8 hydrogen atoms, 1 fluorine atom, 1 nitrogen atom, 5 oxygen atoms, and 1 sulfur atom .

Scientific Research Applications

Radiofluorination of Biomolecules

(4-Methoxy-3-nitrophenyl)methanesulfonyl fluoride: is utilized in the radiofluorination of biomolecules. This process is crucial for creating radiopharmaceuticals used in positron emission tomography (PET) imaging, which allows for the visualization of physiological processes at the cellular level . The compound serves as an activated ester for indirect radiolabelling, simplifying the otherwise complex multistep synthesis of 18F-labelled acylation synthons.

Molecular Imaging

In molecular imaging, this compound’s role is pivotal in the development of novel imaging agents. By facilitating the introduction of 18F into sensitive biomolecules, it aids in the production of compounds that combine favorable pharmacology with the ideal imaging characteristics of fluorine-18 .

Synthesis of Radiopharmaceuticals

The compound is instrumental in the synthesis of radiopharmaceuticals. It acts as a precursor in the preparation of 18F-labelled peptides, which are challenging to produce due to the sensitivity of biomolecules to harsh radiofluorination conditions .

Chemical Synthesis

In chemical synthesis, (4-Methoxy-3-nitrophenyl)methanesulfonyl fluoride is used as a reagent for introducing sulfonyl fluoride groups into molecules. This modification can significantly alter the physical and chemical properties of a compound, leading to potential applications in various fields of chemistry .

Crystallography

The compound has applications in crystallography, where it is used to study the structural properties of molecules. Its derivatives, such as N-(4-Methoxy-3-nitrophenyl)acetamide , have been crystallized to understand molecular conformations and interactions .

Medicinal Chemistry

In medicinal chemistry, the compound is used to modify the structure of pharmaceuticals. By attaching the (4-Methoxy-3-nitrophenyl)methanesulfonyl group to other molecules, researchers can create new drugs with improved efficacy and reduced side effects .

Analytical Chemistry

Analytical chemists employ (4-Methoxy-3-nitrophenyl)methanesulfonyl fluoride in the development of analytical methods. Its unique properties make it suitable for use as a standard in techniques like NMR, HPLC, LC-MS, and UPLC, aiding in the identification and quantification of substances .

Nitration Processes

The compound is also significant in the development of nitration processes. It is used in the synthesis of nitroaromatic compounds, which are essential intermediates in the production of dyes, pharmaceuticals, and agrochemicals .

properties

IUPAC Name

(4-methoxy-3-nitrophenyl)methanesulfonyl fluoride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8FNO5S/c1-15-8-3-2-6(5-16(9,13)14)4-7(8)10(11)12/h2-4H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNLNWBAJFFMVEM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CS(=O)(=O)F)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8FNO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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